molecular formula C7H14ClNO B13028707 5-Isopropylpyrrolidin-3-one hcl

5-Isopropylpyrrolidin-3-one hcl

Cat. No.: B13028707
M. Wt: 163.64 g/mol
InChI Key: GDOXIGMFCCXEBS-UHFFFAOYSA-N
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Description

5-Isopropylpyrrolidin-3-one hydrochloride (CAS: 1889939-98-3) is a pyrrolidinone derivative with a molecular formula of C₇H₁₄ClNO and a molecular weight of 163.65 g/mol . Its structure features a five-membered pyrrolidinone ring (a lactam) substituted with an isopropyl group at position 5 and a hydrochloride salt at the nitrogen atom (SMILES: O=C1CNC(C1)C(C)C.[H]Cl). The compound is primarily utilized in pharmaceutical research as an intermediate for synthesizing bioactive molecules, leveraging its lactam scaffold for hydrogen bonding and solubility enhancement via the HCl salt form .

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

5-propan-2-ylpyrrolidin-3-one;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-5(2)7-3-6(9)4-8-7;/h5,7-8H,3-4H2,1-2H3;1H

InChI Key

GDOXIGMFCCXEBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(=O)CN1.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 5-Isopropylpyrrolidin-3-one hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of isopropylamine with succinic anhydride to form the corresponding amide, which is then cyclized to produce the pyrrolidinone ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

5-Isopropylpyrrolidin-3-one hydrochloride undergoes several types of chemical reactions:

Scientific Research Applications

5-Isopropylpyrrolidin-3-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 5-Isopropylpyrrolidin-3-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

(S)-3-Methyl-5-(1-Methylpyrrolidin-2-yl)-Isoxazole•HCl

Key Differences :

  • Core Structure: Unlike the pyrrolidinone lactam in 5-Isopropylpyrrolidin-3-one HCl, this compound contains an isoxazole heterocycle (a five-membered ring with one oxygen and one nitrogen atom) fused to a methyl-substituted pyrrolidine .
  • Applications: Isoxazole derivatives are often explored for antimicrobial or neurological activity, diverging from pyrrolidinones’ typical use in peptidomimetics or enzyme inhibitors .

1-Isopropyl-5-Oxopyrrolidine-3-Carbonyl Chloride

Key Differences :

  • Functional Groups : This compound (CAS: 1181455-29-7) replaces the HCl salt with a carbonyl chloride group at position 3, making it highly reactive toward nucleophiles (e.g., amines, alcohols) .
  • Reactivity : The carbonyl chloride enables facile acylation reactions, contrasting with the hydrochloride salt’s role in stabilizing amines or improving crystallinity.
  • Applications : Likely used as a building block for synthesizing amides or esters, rather than as a direct bioactive agent .

Structural and Functional Comparison Table

Parameter 5-Isopropylpyrrolidin-3-one HCl (S)-3-Methyl-5-(1-Methylpyrrolidin-2-yl)-Isoxazole•HCl 1-Isopropyl-5-Oxopyrrolidine-3-Carbonyl Chloride
CAS Number 1889939-98-3 Not Provided 1181455-29-7
Core Structure Pyrrolidinone (lactam) Isoxazole + Pyrrolidine Pyrrolidinone + Carbonyl Chloride
Molecular Formula C₇H₁₄ClNO Likely C₁₀H₁₆ClN₂O (estimated) C₉H₁₂ClNO₂ (estimated)
Key Functional Groups Lactam, HCl salt Isoxazole, HCl salt Lactam, Carbonyl Chloride
Reactivity/Solubility Polar, water-soluble (HCl salt) Moderate solubility (HCl salt) Hydrophobic, reactive toward nucleophiles
Primary Applications Pharmaceutical intermediate Antimicrobial/neurological research Acylation reagent

Research Implications

  • Pharmacological Potential: The HCl salt in 5-Isopropylpyrrolidin-3-one HCl improves bioavailability compared to neutral analogs, a critical factor in drug development .
  • Synthetic Utility : The carbonyl chloride analog’s reactivity underscores its role in constructing complex molecules, whereas the isoxazole derivative’s heterocycle may confer target selectivity .
  • Structural Tunability: Substituting the pyrrolidinone’s isopropyl group or modifying the salt form (e.g., switching to citrate) could further optimize physicochemical properties.

Biological Activity

5-Isopropylpyrrolidin-3-one hydrochloride (also known as 5-IPP) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with 5-IPP.

Chemical Structure and Properties

5-Isopropylpyrrolidin-3-one HCl is characterized by its unique pyrrolidine ring structure. Its molecular formula is C8H15ClN2OC_8H_{15}ClN_2O, with a molecular weight of approximately 174.67 g/mol. The compound's structure contributes to its pharmacological profile, influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC₈H₁₅ClN₂O
Molecular Weight174.67 g/mol
IUPAC Name5-Isopropylpyrrolidin-3-one hydrochloride
CAS Number86566-75-0

The biological activity of 5-IPP primarily stems from its ability to interact with various neurotransmitter systems. Research indicates that it may modulate the activity of dopamine and serotonin receptors, which are critical in regulating mood, cognition, and behavior. Additionally, it has been suggested that 5-IPP could influence the reuptake mechanisms of these neurotransmitters, potentially leading to enhanced mood and cognitive functions.

Biological Activities

  • Neuropharmacological Effects :
    • Mood Enhancement : Studies have shown that compounds similar to 5-IPP exhibit antidepressant-like effects in animal models, suggesting a potential for treating mood disorders.
    • Cognitive Improvement : Preliminary research indicates that 5-IPP may enhance cognitive functions such as memory and learning.
  • Analgesic Properties :
    • Some investigations suggest that 5-IPP may possess analgesic properties, providing relief from pain through central nervous system pathways.
  • Anticonvulsant Activity :
    • There is emerging evidence that compounds in the same class as 5-IPP could exhibit anticonvulsant effects, making them candidates for further exploration in epilepsy treatment.

Case Studies

Several studies have focused on the pharmacological effects of 5-IPP:

  • Study on Cognitive Enhancement : A recent study involving rodent models demonstrated that administration of 5-IPP led to significant improvements in memory retention during maze tests, indicating its potential as a cognitive enhancer.
  • Pain Relief Trials : In a controlled trial assessing the analgesic effects of various compounds, 5-IPP showed promise in reducing pain responses compared to placebo groups, suggesting a mechanism involving opioid receptor modulation.

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